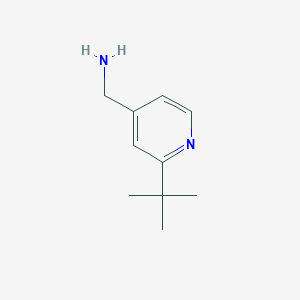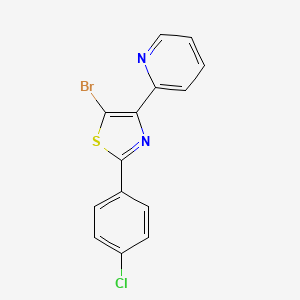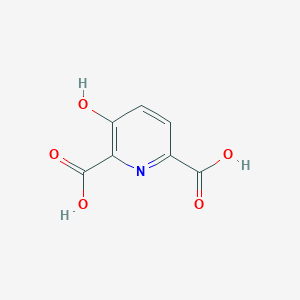
4-amino-N,N-dibutyl-2-chlorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-N,N-dibutyl-2-chlorobenzenesulfonamide is a chemical compound with the molecular formula C14H23ClN2O2S. It is a member of the sulfonamide class of compounds, which are known for their diverse applications in medicinal chemistry and industrial processes. This compound features a sulfonamide group attached to a benzene ring, with additional functional groups including an amino group, a chlorine atom, and dibutyl substituents.
Preparation Methods
The synthesis of 4-amino-N,N-dibutyl-2-chlorobenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Nitration: The nitration of 2-chlorobenzenesulfonamide to introduce a nitro group at the 4-position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Alkylation: The amino group is alkylated with dibutylamine under suitable conditions to yield the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
4-amino-N,N-dibutyl-2-chlorobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Reduction: The sulfonamide group can be reduced to a sulfinamide or thiol group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-amino-N,N-dibutyl-2-chlorobenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent. Sulfonamides are known to inhibit enzymes like carbonic anhydrase, which is involved in various physiological processes.
Biology: It is used in biochemical assays to study enzyme inhibition and protein interactions.
Industry: It serves as an intermediate in the synthesis of other complex organic compounds and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-amino-N,N-dibutyl-2-chlorobenzenesulfonamide involves the inhibition of specific enzymes, such as carbonic anhydrase. This enzyme plays a crucial role in regulating pH and ion balance in tissues. By inhibiting carbonic anhydrase, the compound can disrupt cellular processes, leading to its antimicrobial and anticancer effects. The molecular targets and pathways involved include the binding of the sulfonamide group to the active site of the enzyme, preventing its normal function.
Comparison with Similar Compounds
4-amino-N,N-dibutyl-2-chlorobenzenesulfonamide can be compared with other sulfonamide derivatives, such as:
4-amino-N,N-dibutyl-2-chlorobenzamide: Similar structure but lacks the sulfonamide group, leading to different chemical properties and biological activities.
4-amino-N,N-dibutyl-2-chlorobenzene-1-sulfonamide: Similar structure but with variations in the position of substituents, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C14H23ClN2O2S |
|---|---|
Molecular Weight |
318.9 g/mol |
IUPAC Name |
4-amino-N,N-dibutyl-2-chlorobenzenesulfonamide |
InChI |
InChI=1S/C14H23ClN2O2S/c1-3-5-9-17(10-6-4-2)20(18,19)14-8-7-12(16)11-13(14)15/h7-8,11H,3-6,9-10,16H2,1-2H3 |
InChI Key |
BLDURGUCHYQJBT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)S(=O)(=O)C1=C(C=C(C=C1)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[1-[2-(Ethylamino)-2-oxoethyl]cyclopentyl]acetic acid](/img/structure/B13872190.png)
![Benzyl 2-(methoxymethylene)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13872205.png)


![2-Ethyl-1,5-dihydroimidazo[4,5-c]pyridin-4-one](/img/structure/B13872225.png)
![N-[(2-chloro-6-methoxyquinolin-3-yl)methyl]-N-(2-methoxyethyl)cyclobutanecarboxamide](/img/structure/B13872226.png)




![4-[3-(Bromomethyl)benzoyl]thiophene-2-sulfonyl chloride](/img/structure/B13872265.png)


